molecular formula C16H14ClNO2S B3997090 ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate

ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate

Cat. No.: B3997090
M. Wt: 319.8 g/mol
InChI Key: ZGAXFUMSSJKMSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate typically involves the reaction of 2-chloro-9H-thioxanthen-9-one with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate involves its ability to absorb UV light and generate reactive intermediates. These intermediates can initiate radical polymerization or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways include DNA, proteins, and cellular membranes, where it can induce oxidative stress or modulate signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c1-2-20-16(19)18-15-11-5-3-4-6-13(11)21-14-8-7-10(17)9-12(14)15/h3-9,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAXFUMSSJKMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
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ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
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ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
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ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
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ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
Reactant of Route 6
ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate

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